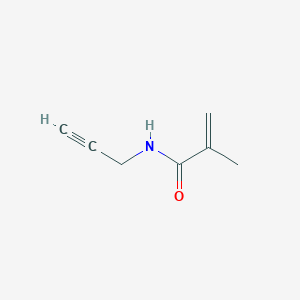
4-Isopropyl-1H-imidazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(propan-2-yl)-1H-imidazol-2-ol is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of a hydroxyl group at the second position and an isopropyl group at the fifth position of the imidazole ring. Imidazoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(propan-2-yl)-1H-imidazol-2-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of glyoxal with ammonia and acetone can yield the desired imidazole derivative. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 5-(propan-2-yl)-1H-imidazol-2-ol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis. Additionally, purification techniques like crystallization or chromatography are employed to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
5-(propan-2-yl)-1H-imidazol-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions to yield saturated derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophiles like alkyl halides are frequently employed.
Major Products Formed
Oxidation: Formation of 5-(propan-2-yl)-1H-imidazol-2-one.
Reduction: Formation of 5-(propan-2-yl)-1H-imidazoline-2-ol.
Substitution: Formation of various substituted imidazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(propan-2-yl)-1H-imidazol-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-(propan-2-yl)-1H-imidazol-2-ol involves its interaction with specific molecular targets. The hydroxyl group and the imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with nucleic acid functions, depending on its specific application.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: The parent compound without the isopropyl and hydroxyl groups.
2-Methylimidazole: Similar structure but with a methyl group at the second position.
4,5-Diphenylimidazole: Contains phenyl groups at the fourth and fifth positions.
Uniqueness
5-(propan-2-yl)-1H-imidazol-2-ol is unique due to the presence of both the isopropyl and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H10N2O |
|---|---|
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
4-propan-2-yl-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C6H10N2O/c1-4(2)5-3-7-6(9)8-5/h3-4H,1-2H3,(H2,7,8,9) |
Clave InChI |
DSJJTODXPFTCAO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CNC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methylidene]-3-methylbutanoic acid](/img/structure/B13642356.png)

![1-[[(4-Methylphenyl)amino]carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13642360.png)

![methyl 3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enoate](/img/structure/B13642385.png)
![3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propanenitrile](/img/structure/B13642396.png)





![Tert-butyl 7-(1,3-dioxoisoindol-2-yl)-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B13642433.png)

